BMS-345541

Descripción general

Descripción

BMS-345541 free base is a selective inhibitor of IKK-1 and IKK-2 with IC50 values of 4μM and 0.3μM, respectively . IKK is also known as nuclear factor kappa-B kinase subunit inhibitor and is involved in cytokine-activated intracellular signaling pathways .

Molecular Structure Analysis

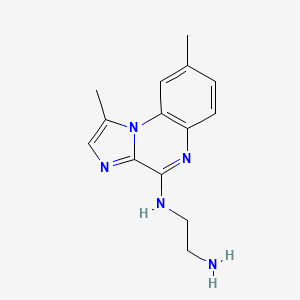

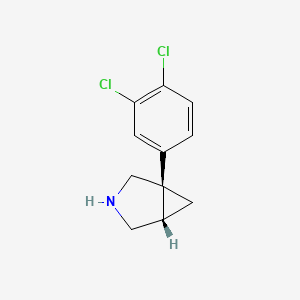

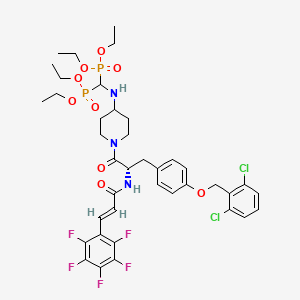

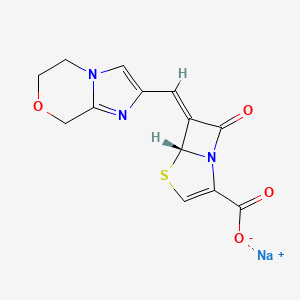

The molecular formula of this compound free base is C14H17N5 . Its exact mass is 255.15 and its molecular weight is 255.320 .Chemical Reactions Analysis

This compound free base is known to inhibit IKK-1 and IKK-2, which are involved in cytokine-activated intracellular signaling pathways .In Vivo

In vivo studies of BMS-345541 free base have been conducted in mice, rats, and rabbits. These studies have been used to assess the effects of tyrosine kinase inhibition on various physiological processes, including the immune system, cardiovascular system, and nervous system.

In Vitro

In vitro studies of BMS-345541 free base have been conducted in cultured cells and tissue samples. These studies have been used to assess the effects of tyrosine kinase inhibition on cellular processes, such as cell proliferation, cell differentiation, and gene expression.

MECHANISM OF ACTION

This compound free base is a potent and selective inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme that catalyzes the transfer of phosphate groups from ATP to tyrosine residues on proteins. This compound free base binds to the tyrosine kinase active site and inhibits its activity, resulting in the inhibition of tyrosine kinase-dependent cellular processes.

BIOLOGICAL ACTIVITY

This compound free base has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound free base has been shown to have anti-fungal, anti-bacterial, and anti-parasitic activities.

BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS

This compound free base has been shown to have a wide range of biochemical and physiological effects. In vivo studies have shown that this compound free base can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound free base has been shown to have a positive effect on the cardiovascular system, as well as the nervous system.

PHARMACODYNAMICS

The pharmacodynamics of this compound free base have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound free base is a potent and selective inhibitor of tyrosine kinase, and that it has a wide range of biological activities. In vivo studies have shown that this compound free base has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.

ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS

This compound free base has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound free base is its potency and selectivity for tyrosine kinase inhibition. Additionally, this compound free base has a wide range of biological activities, making it useful for a variety of experiments. However, this compound free base is not suitable for use in experiments that require long-term inhibition of tyrosine kinase activity, as it is rapidly metabolized in vivo.

FUTURE DIRECTIONS

The use of this compound free base in scientific research is expected to continue to grow in the coming years. The compound is likely to be used in further in vivo and in vitro studies to better understand the biochemical and physiological effects of tyrosine kinase inhibition. Additionally, this compound free base may be used in further studies to assess the therapeutic potential of tyrosine kinase inhibition in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound free base may be used in further studies to assess the potential of tyrosine kinase inhibition for the treatment of neurological disorders. Finally, this compound free base may be used in further studies to develop new and improved inhibitors of tyrosine kinase.

Aplicaciones Científicas De Investigación

Inhibición de la quinasa IκB (IKK)

BMS-345541 es un inhibidor altamente selectivo de IKK, que desempeña un papel crucial en la vía de señalización de NF-κB. Al unirse a un sitio alostérico de la enzima, this compound bloquea eficazmente la transcripción dependiente de NF-κB. Esta inhibición es significativa porque NF-κB participa en la regulación de genes responsables de la inflamación y la supervivencia celular .

Aplicaciones antiinflamatorias

Se ha demostrado que el compuesto inhibe la producción de citocinas proinflamatorias como el factor de necrosis tumoral (TNF), la interleucina-1 (IL-1), la IL-8 y la IL-6 en modelos celulares. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades donde la inflamación es un componente central .

Farmacocinética en modelos animales

This compound exhibe una excelente farmacocinética en ratones, lo que indica su potencial para el desarrollo posterior en un agente terapéutico. Su capacidad para inhibir el TNF sérico de forma dosis-dependiente después de los desafíos con lipopolisacárido (LPS) en ratones demuestra su efectividad in vivo .

Modulación del sistema de defensa celular

La investigación indica que this compound puede modular el sistema de defensa celular. Afecta la actividad de COX2 y HO1, que están involucradas en la cascada inflamatoria. La acción del compuesto sobre estas enzimas sugiere su utilidad en la gestión de la respuesta celular al estrés y la inflamación .

Regulación de la actividad de HSP90

This compound se ha estudiado por sus efectos sobre la proteína de choque térmico HSP90. La inhibición de la fosforilación de IKK por this compound conduce a cambios en la actividad de HSP90, lo cual es crucial para el plegamiento de proteínas y la protección contra el estrés celular .

Participación en la vía antioxidante

El impacto del compuesto en la vía antioxidante se ha observado a través de su interacción con el sistema Keap1-Nrf2. Esta vía es esencial para la respuesta celular al estrés oxidativo, y la influencia de this compound aquí podría aprovecharse para fines terapéuticos .

Efectos sobre las células asesinas naturales (NK)

This compound se ha utilizado para estudiar sus efectos sobre la producción de interferón-γ (IFN-γ) por las células NK. Dado que el IFN-γ es fundamental para la respuesta inmune, el efecto regulador del compuesto sobre las células NK podría tener implicaciones para la inmunoterapia y el tratamiento del cáncer .

Impacto en la expresión de eotaxina y MCP-1

El compuesto se ha investigado por sus efectos sobre la expresión de eotaxina y proteína quimiotáctica de monocitos 1 (MCP-1) mRNA en fibroblastos gingivales. Estas moléculas están involucradas en el reclutamiento de células inmunitarias, y la modulación de su expresión por this compound podría ser relevante para la investigación de la enfermedad periodontal .

Mecanismo De Acción

Target of Action

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .

Mode of Action

This compound binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as this compound has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .

Pharmacokinetics

It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, this compound reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, this compound has been shown to play a role in arresting bone erosion in certain animal models .

Safety and Hazards

BMS-345541 free base is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and seek medical attention .

Propiedades

IUPAC Name |

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPFQEBFYXJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196216 | |

| Record name | BMS-345541 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445430-58-0 | |

| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-345541 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-345541 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-345541 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)